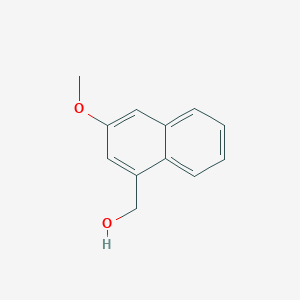

(3-Methoxy-1-naphthyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(3-methoxynaphthalen-1-yl)methanol |

InChI |

InChI=1S/C12H12O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7,13H,8H2,1H3 |

InChI Key |

GPEAAFBCXCIFQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1 Naphthyl Methanol and Its Analogues

Established Synthetic Pathways

Reduction of Corresponding Carboxylic Acid Derivatives (e.g., 3-Methoxy-1-naphthoic Acid)

A primary and well-established method for the synthesis of (3-Methoxy-1-naphthyl)methanol is the reduction of the corresponding carboxylic acid, 3-methoxy-1-naphthoic acid, or its ester derivatives. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively reducing the carboxylic acid or ester functionality to the primary alcohol. The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). For instance, various naphthyl carbinols have been successfully prepared by the reduction of the corresponding naphthoic acids with lithium aluminum hydride. cdnsciencepub.com

Another effective reducing agent is borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF). A specific example is the reduction of 7-methoxy-1-naphthoic acid to (7-methoxy-1-naphthyl)methanol, which was achieved in a 91% yield using BH₃-THF. google.com The reaction was initiated at a controlled temperature of 5°C and then allowed to proceed at ambient temperature for several hours. google.com While this example illustrates the synthesis of an isomer, the methodology is directly applicable to the synthesis of this compound from 3-methoxy-1-naphthoic acid.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can be used for the reduction of aldehydes and ketones, and in some cases, activated esters, while being less reactive towards carboxylic acids. The combination of NaBH₄ with other reagents like aluminum chloride (AlCl₃) can, however, be used for the reduction of carboxylic acids. cdnsciencepub.com

Table 1: Comparison of Reducing Agents for Naphthoic Acid Reduction

| Reducing Agent | Typical Substrate | Common Solvents | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Diethyl ether, THF | Highly reactive, requires anhydrous conditions. |

| Borane-THF complex (BH₃-THF) | Carboxylic Acids | THF | Good yields, milder than LiAlH₄. google.com |

| Sodium Borohydride (NaBH₄) / AlCl₃ | Carboxylic Acids | Diglyme, THF | Offers an alternative to LiAlH₄. cdnsciencepub.com |

Grignard Reagent-Mediated Approaches to Naphthylmethanols

Grignard reactions represent a cornerstone of carbon-carbon bond formation in organic chemistry and provide a versatile route to naphthylmethanols. wikipedia.orgcerritos.edu This approach typically involves the reaction of a naphthyl-magnesium halide (a Grignard reagent) with an appropriate electrophile. wikipedia.org

To synthesize a primary alcohol like this compound, the Grignard reagent, 3-methoxy-1-naphthylmagnesium bromide, would be reacted with formaldehyde (B43269). organic-chemistry.org The Grignard reagent is prepared by reacting the corresponding aryl halide (e.g., 1-bromo-3-methoxynaphthalene) with magnesium metal in an anhydrous ether solvent. umkc.edu The subsequent addition of formaldehyde, followed by an acidic workup, yields the desired primary alcohol. organic-chemistry.org

This method is highly adaptable for producing a wide array of substituted naphthylmethanols. By varying the Grignard reagent and the carbonyl compound, one can synthesize secondary and tertiary naphthylmethanols. For example, reacting a naphthyl Grignard reagent with an aldehyde other than formaldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. wikipedia.orgorganic-chemistry.org

The success of the Grignard reaction is highly dependent on maintaining anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water. cerritos.edu

Organometallic Catalysis in Naphthalene (B1677914) Derivatization

Organometallic catalysis has emerged as a powerful tool for the functionalization of naphthalene derivatives, offering high levels of selectivity and efficiency. rutgers.edu While not always a direct route to this compound, these methods are crucial for synthesizing the necessary precursors or for further derivatization of the alcohol itself.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds. researchgate.net For instance, a substituted naphthyl halide can be coupled with a boronic acid to introduce various substituents onto the naphthalene ring. This can be a strategic step in building the carbon skeleton before the introduction or modification of the methanol (B129727) group.

Furthermore, transition metal catalysts, including those based on palladium and nickel, can catalyze the borylation of naphthylmethanols. researchgate.net This process involves the conversion of the hydroxyl group to a boronate ester, which is a versatile functional group for subsequent cross-coupling reactions. For example, the palladium-catalyzed borylation of naphthylmethanols has been achieved with yields ranging from 34% to 64%. researchgate.net

Iron catalysts have also been explored for the dearomative dihydroxylation of naphthalenes, representing a novel approach to functionalization. nih.govacs.org While this specific reaction produces diols, it highlights the potential of organometallic catalysis to access novel naphthalene derivatives that could be further transformed into compounds like this compound. nih.govacs.org

Novel and Green Chemistry Approaches in Synthesis

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis, as it eliminates the need for protecting groups and reduces the number of synthetic steps. In the context of naphthalene derivatives, this is particularly important due to the potential for multiple reaction sites.

Transition-metal-free coupling reactions are gaining attention as an environmentally benign alternative to traditional methods. nih.gov For example, chemo- and regioselective coupling protocols have been developed for the synthesis of allylic amines from azaallyl derivatives. nih.gov While not directly applied to this compound, these principles can inspire the development of selective C-C bond-forming reactions in naphthalene systems.

One-pot, multi-component reactions are another powerful strategy for improving efficiency and sustainability. nih.gov These reactions allow for the synthesis of complex molecules from simple starting materials in a single reaction vessel, often with high atom economy. The development of such a process for substituted naphthyridines from readily available starting materials showcases the potential of this approach. nih.gov

Environmentally Benign Reaction Conditions and Reagents

A key aspect of green chemistry is the use of environmentally friendly solvents and reagents. Water is an ideal solvent from a green chemistry perspective, and "on-water" reactions, where the reaction is performed in an aqueous suspension, have shown remarkable efficiency for certain transformations. nih.gov

The use of mechanochemistry, or solvent-free reactions conducted by grinding or milling, is another promising green approach. chemrxiv.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. A mechanochemical method for the nucleophilic substitution of alcohols has been developed, demonstrating its potential for synthesizing a variety of derivatives. chemrxiv.org

Furthermore, the development of catalyst systems that operate under milder conditions and with lower catalyst loadings contributes to the greening of synthetic processes. smolecule.com For instance, the use of aqueous micellar systems can enable reactions with reduced amounts of precious metal catalysts. smolecule.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. smolecule.com

Catalytic Systems for Efficient Formation (e.g., Borane Reductions)

The reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols is a fundamental transformation in organic synthesis. Borane (BH₃) and its complexes are widely utilized reducing agents for this purpose. acs.org The efficiency of these reductions can be significantly enhanced by the use of catalysts.

One effective method involves the use of borane in conjunction with a catalytic amount of an appropriate metal complex. For instance, ruthenium trichloride (B1173362) (RuCl₃) has been demonstrated to catalyze the transfer hydrogenation of aryl aldehydes. d-nb.info In a representative procedure, 1-naphthaldehyde (B104281) can be reduced using a resin-supported formate (B1220265) as the hydrogen source in the presence of a catalytic amount of RuCl₃·3H₂O in dimethylformamide (DMF). d-nb.info This method offers chemoselectivity, as aryl ketones remain largely unaffected under these conditions. d-nb.info

Furthermore, transition-metal-free protocols have been developed for the hydroboration of aldehydes and ketones. A notable example is the use of potassium carbonate (K₂CO₃) as a catalyst for the hydroboration of a wide range of aldehydes and ketones with pinacolborane (HBpin). acs.org This system is practical, operates under mild conditions, and does not require the pre-formation of a complex metal catalyst. acs.org The chemoselective reduction of aldehydes in the presence of ketones can also be achieved with this method. acs.org

The use of borane complexes, such as those formed with β-amino alcohols, has been a cornerstone of enantioselective ketone reductions for decades. tandfonline.com These in situ formed oxazaborolidine catalysts can induce high chirality in the resulting secondary alcohols. tandfonline.com The choice of the chiral amino alcohol ligand is crucial for achieving high enantiomeric excess (e.e.). For example, new chiral β-amino alcohols derived from amino acids have been synthesized and successfully employed as catalysts in the borane reduction of prochiral ketones. tandfonline.com

The table below summarizes some catalytic systems used for the reduction of naphthyl carbonyl compounds, which are analogous to the synthesis of this compound.

| Catalyst System | Substrate | Reducing Agent | Product | Yield | Reference |

| RuCl₃·3H₂O / Resin-bound formate | 1-Naphthaldehyde | Resin-bound formate | 1-Naphthylmethanol | High | d-nb.info |

| K₂CO₃ | Aromatic Aldehydes | Pinacolborane (HBpin) | Corresponding Alcohols | Good to Excellent | acs.org |

| Chiral β-amino alcohol / Borane | Prochiral Ketones | Borane | Chiral Secondary Alcohols | High | tandfonline.com |

Stereoselective Synthesis and Chiral Induction Studies

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications where chirality is a key determinant of biological activity or material properties. libretexts.org This has led to the development of various stereoselective synthetic methodologies.

Enantioselective and Diastereoselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. libretexts.org A prominent approach for achieving this in the synthesis of alcohols is the asymmetric reduction of the corresponding prochiral ketone or aldehyde. nih.gov Biocatalysis, using whole cells of microorganisms or isolated enzymes, has emerged as a powerful tool for the stereoselective reduction of prochiral ketones. nih.govnih.gov For example, various yeast strains have been shown to reduce 1-acetylnaphthalene to the corresponding chiral alcohol with high enantiomeric excess. nih.gov Carbonyl reductases from organisms like Geotrichum candidum can be immobilized on supports like silica (B1680970) to create stable and reusable biocatalysts for the production of enantiomerically pure naphthyl ethanols. nih.gov

Diastereoselective synthesis, on the other hand, focuses on controlling the formation of diastereomers. rsc.org In the context of reducing ketones that already contain a chiral center, the goal is to selectively produce one of the possible diastereomeric alcohol products. rsc.org For instance, the reduction of acyclic N-aryl-β-amino ketones can be directed to yield either the anti or syn diastereomer of the corresponding γ-amino alcohol by carefully selecting the reducing agent, such as Et₃BHLi or Zn(BH₄)₂. rsc.org

The following table provides examples of stereoselective reduction methodologies.

| Method | Substrate | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| Biocatalytic Reduction | 1-Acetylnaphthalene | Rhodotorula glutinis | (S)-1-(1-Naphthyl)ethanol | High e.e. | nih.gov |

| Immobilized Enzyme | 1-Naphthyl Ketone | Carbonyl reductase from G. candidum on silica | S(-)-1-(1'-Naphthyl) ethanol | High | nih.gov |

| Diastereoselective Reduction | Acyclic N-aryl-β-amino ketones | Et₃BHLi or Zn(BH₄)₂ | anti- or syn-N-aryl-γ-amino alcohols | High diastereoselectivity | rsc.org |

Chiral Catalyst Development for this compound Formation

The development of novel chiral catalysts is central to advancing enantioselective synthesis. nih.gov Chiral-at-metal complexes, where the metal center itself is the source of chirality, represent an emerging and powerful class of catalysts for asymmetric transformations. nih.gov These catalysts have been successfully applied in asymmetric hydrogenations and transfer hydrogenations. nih.gov

A well-established and highly effective class of chiral catalysts for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. rug.nlnih.gov These catalysts, used in conjunction with borane, can achieve high levels of enantioselectivity for a wide range of ketones. nih.gov The mechanism is believed to involve the coordination of borane to the nitrogen atom of the oxazaborolidine, which then activates the ketone for a stereoselective hydride transfer. nih.gov

The design and synthesis of new chiral ligands are also crucial. For example, chiral dipyridylphosphine ligands have been shown to form well-defined ruthenium complexes that exhibit high enantioselectivities in the catalytic hydrogenation of β-ketoesters and other substrates. organic-chemistry.org The development of carbon-based chiral catalysts, such as those derived from chiral carbon quantum dots (cCQDs), is another promising area of research. mdpi.com

The table below highlights some key developments in chiral catalyst systems.

| Catalyst Type | Description | Application | Reference |

| Chiral-at-Metal Complexes | Iridium or Rhodium complexes with inherent metal-centered chirality. | Asymmetric transfer hydrogenation of ketones. | nih.gov |

| CBS Oxazaborolidine Catalysts | Chiral oxazaborolidines derived from amino alcohols. | Enantioselective reduction of prochiral ketones with borane. | rug.nlnih.gov |

| Chiral Dipyridylphosphine-Ru Complexes | Ruthenium complexes with chiral phosphine (B1218219) ligands. | Asymmetric hydrogenation of β-ketoesters. | organic-chemistry.org |

| Chiral Carbon Quantum Dots (cCQDs) | Carbon-based nanomaterials with chiral properties. | Enantioselective oxidation and reduction reactions. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 1 Naphthyl Methanol

Vibrational Spectroscopy for Detailed Structural Analysis

No specific Fourier Transform-Infrared (FT-IR) or Fourier Transform-Raman (FT-Raman) spectra for (3-Methoxy-1-naphthyl)methanol were found. Furthermore, a Potential Energy Distribution (PED) analysis, which is crucial for definitive vibrational assignments, is unavailable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Detailed experimental Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data, including chemical shifts and coupling constants specifically for this compound, could not be sourced. This information is essential for mapping the proton environments and elucidating the carbon skeleton of the molecule.

While spectroscopic data for related compounds containing methoxy (B1213986) and naphthyl moieties exist, extrapolation of this data would not provide the scientifically accurate and specific analysis required by the prompt for this compound. Further experimental research is needed to fully characterize the spectroscopic and structural properties of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR techniques are powerful tools for unambiguously establishing the chemical structure of this compound by providing through-bond connectivity information between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton coupling networks within the molecule. For this compound, COSY spectra would display cross-peaks between adjacent aromatic protons on the naphthalene (B1677914) ring, confirming their connectivity. For instance, the proton at position 2 would show a correlation to the proton at position 4 (if present), and the protons on the fused benzene (B151609) ring would exhibit their own coupling network. A crucial correlation would also be observed between the hydroxyl proton and the methylene protons of the methanol (B129727) group, confirming the -CH₂OH moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for assigning the ¹³C NMR spectrum. In the HSQC spectrum of this compound, each protonated carbon would show a cross-peak with its directly attached proton(s). This allows for the unambiguous assignment of the methoxy carbon, the methylene carbon, and all the protonated aromatic carbons of the naphthalene ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons to the carbon at position 3 of the naphthalene ring, confirming the position of the methoxy group.

Correlations from the methylene protons to the carbon at position 1 and the adjacent quaternary carbon of the naphthalene ring, confirming the attachment point of the methanol group.

Correlations between aromatic protons and neighboring quaternary carbons, which helps to fully assign the carbon skeleton of the naphthalene core.

A representative table of expected 2D NMR correlations is provided below.

| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC | Key Correlated Protons (¹H) in COSY |

| H2 | C2 | C1, C3, C4, C8a | H4 |

| H4 | C4 | C2, C3, C5, C8a | H2, H5 |

| H5 | C5 | C4, C6, C7, C8a | H4, H6 |

| H6 | C6 | C5, C7, C8 | H5, H7 |

| H7 | C7 | C5, C6, C8 | H6, H8 |

| H8 | C8 | C6, C7, C8a | H7 |

| -CH₂- | C-methylene | C1, C2, C8a | -OH |

| -OCH₃ | C-methoxy | C3 | None |

| -OH | N/A | C-methylene | -CH₂- |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most prominent absorptions are due to π → π* transitions within the conjugated naphthalene ring system.

The UV-Vis spectrum of this compound in a solvent such as methanol or ethanol would be expected to show characteristic absorption bands. The presence of the methoxy and methanol substituents on the naphthalene core will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system through resonance.

| Solvent | λmax 1 (nm) | ε1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε2 (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Methanol | ~280-290 | ~5,000-7,000 | ~320-330 | ~1,000-2,000 | π → π |

| Cyclohexane | ~275-285 | ~5,500-7,500 | ~315-325 | ~1,200-2,200 | π → π |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Naphthalene and its derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift).

The fluorescence spectrum provides information about the electronic structure of the excited state and can be sensitive to the local environment. The quantum yield of fluorescence (Φf), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These photophysical properties are influenced by the molecular structure and the solvent environment. The electron-donating methoxy group may enhance the fluorescence quantum yield compared to the parent naphthalene.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Methanol | ~285 | ~340-350 | ~0.2 - 0.4 |

| Cyclohexane | ~280 | ~335-345 | ~0.2 - 0.4 |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure determination for this compound would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the conformation of the molecule in the crystalline state. Key conformational features would include the planarity of the naphthalene ring system and the orientation of the methoxy and methanol substituents relative to the ring. The torsion angles involving the C(2)-C(3)-O-C(methoxy) and C(8a)-C(1)-C(methylene)-O(hydroxyl) bonds would define the rotational positions of these groups. Steric and electronic effects will govern the preferred conformation.

A hypothetical table of key crystallographic parameters is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| V (ų) | 1000 |

| Z | 4 |

Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, the hydroxyl group of the methanol substituent is capable of forming hydrogen bonds. It is highly likely that the crystal structure would feature O-H···O hydrogen bonds, where the hydroxyl group acts as a donor and the oxygen of a neighboring hydroxyl or methoxy group acts as an acceptor. These hydrogen bonds would play a crucial role in organizing the molecules into specific motifs, such as chains or dimers.

In addition to hydrogen bonding, other non-covalent interactions would be important in the crystal packing. These include:

π-π stacking: The planar naphthalene rings of adjacent molecules may stack on top of each other, offset to minimize repulsion.

C-H···π interactions: The aromatic C-H bonds can interact with the electron-rich π-system of a neighboring naphthalene ring.

The analysis of these intermolecular interactions is essential for understanding the solid-state properties of the compound, such as its melting point and solubility.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The application of mass spectrometry to this compound allows for the precise determination of its molecular weight and a detailed examination of its fragmentation behavior. This analysis is crucial for confirming the compound's identity and for distinguishing it from isomeric structures.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, a critical step in its identification.

For this compound, with the chemical formula C₁₂H₁₂O₂, the theoretical monoisotopic mass can be calculated with high accuracy. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule (C₁₂H₁₂O₂) is 188.08373 Da. The expected protonated molecule [C₁₂H₁₃O₂]⁺ would have a theoretical m/z of 189.09155. An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition.

Table 1: Hypothetical HRMS Data for this compound This table presents predicted data based on theoretical calculations, as direct experimental values are not publicly available.

| Analyte | Chemical Formula | Theoretical m/z | Hypothetical Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | [C₁₂H₁₃O₂]⁺ | 189.09155 | 189.09150 | -0.29 |

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule at m/z 189.0916) and analyzing the resulting product ions. While specific experimental MS/MS spectra for this compound are not available, a plausible fragmentation pathway can be proposed based on the known behavior of aromatic alcohols, methoxy-substituted naphthalenes, and related structures. slideshare.netlibretexts.orglibretexts.orgyoutube.com

The structure of this compound contains a stable naphthalene core, a primary alcohol (-CH₂OH) group, and a methoxy (-OCH₃) group. The fragmentation is expected to be driven by the functional groups, leading to characteristic neutral losses.

A primary and highly favorable fragmentation pathway for aromatic alcohols involves the loss of a water molecule (H₂O). libretexts.orgyoutube.com The protonated molecular ion would readily eliminate water, leading to the formation of a highly stabilized carbocation.

Proposed Fragmentation Pathway:

Formation of the Precursor Ion: In ESI positive mode, the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 189.0916 .

Loss of Water: The most prominent initial fragmentation is the neutral loss of water (18.0106 Da) from the protonated methanol group. This results in a resonance-stabilized naphthylmethyl cation at m/z 171.0810 . This fragment is often the base peak in the spectra of similar aromatic alcohols. youtube.com

Subsequent Fragmentation: The fragment ion at m/z 171.0810 can undergo further fragmentation. One possibility is the loss of carbon monoxide (CO, 27.9949 Da), a common fragmentation pathway for aromatic cations, which would lead to an ion at m/z 143.0861 . stackexchange.com

Alternative Pathways: Another potential fragmentation pathway from the precursor ion involves the loss of formaldehyde (B43269) (CH₂O, 30.0106 Da) from the methoxy group, which would produce a fragment ion at m/z 159.0810 .

The predicted fragmentation pattern provides a "fingerprint" that is characteristic of the this compound structure. The stability of the naphthalene ring suggests that it will likely remain intact during the initial, low-energy fragmentation steps. libretexts.org

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 189.0916 | 171.0810 | H₂O (18.0106 Da) | [C₁₂H₁₁O]⁺ |

| 189.0916 | 159.0810 | CH₂O (30.0106 Da) | [C₁₁H₁₁O]⁺ |

| 171.0810 | 143.0861 | CO (27.9949 Da) | [C₁₁H₁₁]⁺ |

Computational and Theoretical Chemistry Studies of 3 Methoxy 1 Naphthyl Methanol

Quantum Chemical Investigations and Molecular Structure Optimization

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. Through computational modeling, a molecule's geometry can be optimized to its most stable energetic state, providing a foundational understanding of its structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is employed to determine the optimized, lowest-energy geometric structure of a molecule. For molecules structurally related to (3-Methoxy-1-naphthyl)methanol, DFT calculations have been successfully used to predict bond lengths and angles. scienceopen.com For instance, in a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations accurately determined the C-C bond lengths in the naphthalene (B1677914) and phenyl rings, as well as the bond angles of the connecting bridge. scienceopen.comacs.org This optimization process is crucial as it provides the most stable conformation of the molecule, which is the basis for all further computational analyses. acs.orgnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of functions used to create the molecular orbitals, and different basis sets offer varying levels of accuracy and computational cost. For complex organic molecules, larger basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), are often employed to achieve high accuracy. acs.orgnih.gov

Functionals in DFT are approximations used to describe the exchange-correlation energy. The B3LYP functional is a hybrid functional that is widely used and has been shown to provide reliable results for organic molecules, including predicting vibrational frequencies and geometric parameters that are in good agreement with experimental data. acs.orgnih.gov Comparative studies involving different functionals, such as CAM-B3LYP, are also performed to validate the results, for example, in the calculation of NMR chemical shifts. acs.org The selection of an appropriate basis set and functional is a critical step to ensure the reliability of the computational results.

Electronic Structure and Reactivity Descriptors

Following the optimization of the molecular geometry, various descriptors can be calculated to understand the electronic structure, reactivity, and interaction sites of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.orgwikipedia.org A smaller energy gap suggests that the molecule is more reactive and less stable. wikipedia.org

The distribution of the HOMO and LUMO across the molecule indicates the likely regions for nucleophilic and electrophilic attack, respectively. youtube.commalayajournal.org Analysis of molecules with similar functional groups shows that the charge transfer characteristics can be understood by examining the HOMO and LUMO distributions. scienceopen.com This analysis is fundamental for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Frontier Molecular Orbital Properties No specific data is available in the search results for this compound. The table below is a template based on typical FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govmanipal.edu The MEP map displays regions of varying electron potential on the molecular surface. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net Green represents regions of neutral potential. malayajournal.org

For aromatic compounds containing methoxy (B1213986) groups, MEP studies have shown that negative potential regions are often located near electronegative atoms like oxygen. nih.govmanipal.edu This mapping provides crucial insights into intermolecular interactions and the sites where the molecule is most likely to engage in chemical reactions. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into a more intuitive Lewis structure representation. wikipedia.orgnih.gov It examines charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the interaction and provides insight into intramolecular delocalization and hyperconjugation effects. researchgate.netwisc.edu

NBO analysis can reveal the nature of chemical bonds (covalent vs. ionic) and the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. wikipedia.org These interactions are key to understanding the molecule's stability and reactivity. wisc.edu For example, in a study of methylamine, NBO analysis identified a significant stabilizing interaction between the nitrogen lone pair and an antiperiplanar C-H antibond. wisc.edu

Table 2: NBO Analysis - Donor-Acceptor Interactions No specific data is available in the search results for this compound. The table below is a template illustrating typical NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, noncovalent interactions within a molecule and between molecules. Based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s), NCI analysis provides a qualitative picture of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.orgnih.gov When the reduced density gradient is plotted against the electron density, regions of weak interaction are identified by spikes at low density values. chemtools.org

In the context of this compound, NCI analysis can elucidate the intramolecular forces that stabilize its conformational structure. The analysis generates 3D isosurfaces that represent different types of interactions, which are color-coded to distinguish their nature. researchgate.net

Hydrogen Bonds: A blue-colored isosurface would be expected between the hydrogen atom of the hydroxyl (-OH) group and the oxygen atom of the methoxy (-OCH₃) group. This indicates a stabilizing intramolecular hydrogen bond.

Steric Repulsion: Red-colored isosurfaces would indicate areas of steric clash, potentially between the hydroxymethyl group and the methoxy group, depending on the rotational conformation of the molecule.

These visualizations are crucial for understanding how the molecule's structure is governed by a complex balance of weak attractive and repulsive forces. nih.govjussieu.fr

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is invaluable for structure verification and interpretation of experimental data. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a standard and highly reliable approach for calculating NMR shielding constants. nih.govnih.gov

For this compound, the first step involves optimizing the molecule's 3D geometry at a suitable level of theory. Following optimization, GIAO calculations are performed to compute the isotropic magnetic shielding constants (σ) for each hydrogen and carbon nucleus. researchgate.net The chemical shifts (δ) are then predicted by referencing these shielding constants to a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample). conicet.gov.ar The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Below is a table of hypothetical predicted NMR chemical shifts for this compound, calculated using the DFT-GIAO method.

| Atom Type | Atom Number(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | C2-H, C4-H, C5-H, C6-H, C7-H, C8-H | 7.2 - 8.1 | 105 - 135 |

| Methoxy O-CH₃ | - | 3.9 | 55.5 |

| Hydroxymethyl CH₂ | - | 4.8 | 63.0 |

| Hydroxyl OH | - | 2.5 (variable) | - |

| Quaternary C | C1, C3, C4a, C8a | - | 125 - 158 |

| Naphthalene Bridge C | C9, C10 | - | 125 - 135 |

Note: These are representative values and the exact shifts would be determined by specific computational parameters.

Simulations of infrared (IR) and Raman spectra are essential for the validation and assignment of vibrational modes observed in experimental spectroscopy. cardiff.ac.ukstrath.ac.uk These simulations are typically performed using DFT calculations, which compute the harmonic vibrational frequencies and their corresponding intensities (for IR) and Raman activities. cardiff.ac.uk

For this compound, a frequency calculation is performed on the optimized geometry. This calculation yields a set of vibrational modes, each with a specific frequency and intensity. By analyzing the atomic motions associated with each mode, they can be assigned to specific functional group vibrations, such as O-H stretching, C-H stretching, or aromatic ring deformations. strath.ac.uk

Comparing the simulated spectrum with an experimental one allows for a confident assignment of the observed peaks. Discrepancies between theoretical and experimental frequencies, which often arise from the harmonic approximation in the calculations, can be corrected using empirical scaling factors.

A table of representative predicted vibrational frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch | ~3400 | High | Low |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | High |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1500 - 1620 | High | High |

| C-O Stretch (Alcohol & Ether) | 1030 - 1250 | High | Medium |

| Naphthalene Ring Bending | 700 - 900 | High | Low |

Note: These values are illustrative. Actual computational results will vary based on the level of theory and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. mdpi.comnih.gov This allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the wavelengths of electronic transitions and their corresponding intensities (oscillator strengths). mdpi.comresearchgate.net

The process begins with an optimized ground-state geometry of this compound. A TD-DFT calculation is then performed to determine the energies of vertical electronic excitations from the ground state to various excited states. rsc.org The results provide the absorption wavelength (λmax), oscillator strength (f), and the nature of the molecular orbitals involved in the transition (e.g., π → π* or n → π*). rsc.org

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the naphthalene chromophore. The methoxy and hydroxymethyl substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted naphthalene. These simulations are instrumental in understanding the electronic structure and interpreting the experimental spectrum. researchgate.net

A hypothetical table of TD-DFT predicted electronic transitions for this compound is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~325 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~290 | 0.85 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~275 | 0.60 | HOMO → LUMO+1 (π → π*) |

Note: These values are representative and depend on the functional, basis set, and solvent model employed in the calculation. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the detailed study of reaction pathways and the characterization of transient species like transition states. nih.gov For this compound, theoretical methods can be used to explore reactions involving its alcohol functionality, such as oxidation to an aldehyde or acid. acs.orgresearchgate.net

The process involves mapping the potential energy surface of a proposed reaction. Key steps include:

Locating Stationary Points: The geometries of the reactant, product, and any intermediates are optimized to find their minimum energy structures.

Transition State (TS) Searching: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface connecting the reactant and product. nih.gov

Frequency Analysis: A vibrational frequency calculation is performed on the located TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the desired reactant and product minima.

From these calculations, the activation energy (Ea) of the reaction can be determined as the energy difference between the transition state and the reactant. This provides critical kinetic information about the reaction's feasibility. rsc.org

Below is a hypothetical data table for a modeled oxidation step of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Reactant Complex | This compound + Oxidant | 0.0 | - |

| Transition State | [TS Complex] | +15.2 | -1250i (O-H bond breaking) |

| Product Complex | (3-Methoxy-1-naphthaldehyde) + Reduced Oxidant | -25.0 | - |

Note: These energy values are hypothetical and serve to illustrate the output of a reaction mechanism study.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational and theoretical chemistry that describes the energy of a molecule as a function of its geometry. For a molecule like this compound, the PES is a complex, multidimensional surface that maps the potential energy for all possible arrangements of its atoms. Understanding this surface is crucial for predicting stable conformations, transition states, and the dynamics of conformational changes.

The exploration of a molecule's PES typically involves sophisticated computational methods, such as ab initio and density functional theory (DFT) calculations. These methods can identify local minima on the surface, which correspond to stable conformers of the molecule, and saddle points, which represent the transition states between these conformers. The energy difference between a local minimum and a connecting transition state is known as the rotational energy barrier.

For molecules with flexible components, such as the methoxy and hydroxymethyl groups in this compound, internal rotations around single bonds are key degrees of freedom that define the conformational landscape. For instance, studies on simpler but related molecules like methoxymethanol (B1221974) have shown the existence of multiple stable conformers arising from the internal rotation of the methyl, methoxy, and hydroxyl groups. nih.govresearchgate.netrsc.orgscispace.com The relative energies of these conformers are often very small, and the barriers to interconversion can be low. nih.govresearchgate.net

A detailed computational study of this compound would involve systematically varying the dihedral angles associated with the C-O bonds of the methoxy and hydroxymethyl groups and calculating the energy at each point to map out the PES. This process would reveal the most stable orientations of these groups relative to the naphthalene ring and to each other.

While specific experimental or high-level theoretical studies on the potential energy surface of this compound are not extensively available in the public domain, the principles of such analyses are well-established. A theoretical investigation would provide valuable insights into its structural preferences and dynamic behavior.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 1 Naphthyl Methanol

Oxidation Reactions and Electrochemical Behavior

Currently, there are no specific studies in the accessible literature detailing the anodic oxidation of (3-methoxy-1-naphthyl)methanol. Such an investigation would typically involve controlled-potential electrolysis of the compound in a suitable solvent, such as acetonitrile or methanol (B129727), with a supporting electrolyte. The resulting product mixture would be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the oxidation products. A data table summarizing the product distribution under various conditions (e.g., electrode material, solvent, temperature) would be a critical outcome of this research.

The mechanism of anodic oxidation would likely proceed via an initial single-electron transfer from the naphthalene (B1677914) ring, facilitated by the electron-donating methoxy (B1213986) group, to form a radical cation. The stability and subsequent reaction pathways of this intermediate would dictate the final product distribution. Elucidating this mechanism would involve techniques such as cyclic voltammetry to determine oxidation potentials and computational modeling to map the electron density and reactivity of the radical cation.

Photochemical Reactions and Transient Intermediates

Laser flash photolysis is a powerful technique for studying short-lived intermediates. For this compound, this method could be used to investigate the photoheterolysis of the carbon-oxygen bond of the methanol group, leading to the formation of the (3-methoxy-1-naphthyl)methyl carbocation. Researchers would monitor the transient absorption spectra following a laser pulse to identify and characterize this carbocation. The influence of solvent polarity on the efficiency of carbocation formation would be a key aspect of such a study. While research on related phenyl(naphthyl)methyl systems suggests carbocation formation is a likely process, specific data for this compound is absent.

In addition to heterolytic cleavage to form a carbocation, photolysis could also induce homolytic cleavage of the C-O bond, generating a (3-methoxy-1-naphthyl)methyl radical and a hydroxyl radical. The formation of radical species could also occur through electron transfer from the excited state. These radical intermediates could be detected and characterized by their transient absorption spectra in laser flash photolysis experiments or potentially by electron paramagnetic resonance (EPR) spectroscopy. Studies on related compounds show that the competition between carbocation and radical formation pathways is often highly dependent on the solvent.

A quantitative analysis of the photochemical processes would involve determining the quantum yields for product formation and for the disappearance of the starting material. This would be measured in a variety of solvents to understand how the solvent environment influences the efficiency and pathways of the photoreactions. For example, polar, protic solvents might favor the formation of carbocations, while nonpolar solvents could favor radical pathways. This data would be compiled into tables to systematically present the effects of the solvent on the quantum yields of the various photochemical events. Without experimental investigation, such data for this compound remains unavailable.

Substitution and Functionalization Reactions at the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives.

The hydroxyl group readily undergoes esterification and etherification, which are fundamental reactions for modifying its properties.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. These reactions are typically reversible, and the removal of water can be used to drive the reaction to completion lidsen.comlidsen.com. For example, the reaction with acetic anhydride would yield (3-methoxy-1-naphthyl)methyl acetate.

Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a common approach, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can produce a symmetric ether, though this is less controlled. Reaction with other alcohols under acidic conditions can lead to unsymmetrical ethers organic-chemistry.orgaimspress.com.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine or Acid Catalyst | (3-methoxy-1-naphthyl)methyl acetate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 1-(methoxymethyl)-3-methoxynaphthalene |

The conversion of the hydroxyl group to a halogen atom is a crucial step for enabling further nucleophilic substitution reactions. The resulting halogenated derivatives, such as (3-methoxy-1-naphthyl)methyl chloride or bromide, are versatile intermediates in organic synthesis nih.gov.

The transformation of this primary benzylic-type alcohol into its corresponding chloride is efficiently carried out using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Similarly, phosphorus tribromide (PBr₃) is a highly effective reagent for converting the alcohol into (3-methoxy-1-naphthyl)methyl bromide. These halides are significantly more reactive than the parent alcohol towards nucleophilic attack, making them valuable precursors for synthesizing a wide range of other derivatives.

Table 2: Synthesis of Halogenated Derivatives

| Target Compound | Reagent | Typical Solvent |

| 1-(chloromethyl)-3-methoxynaphthalene | Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) |

| 1-(bromomethyl)-3-methoxynaphthalene | Phosphorus Tribromide (PBr₃) | Diethyl Ether |

Reactions Involving the Naphthalene Ring System

The aromatic naphthalene core of the molecule is susceptible to electrophilic attack and can also undergo hydrogenation under specific catalytic conditions.

Electrophilic aromatic substitution (EAS) on substituted naphthalenes is governed by the electronic properties of the existing substituents. In this compound, the ring contains a strongly activating, ortho-para directing methoxy group (-OCH₃) at the C-3 position and a weakly deactivating hydroxymethyl group (-CH₂OH) at the C-1 position libretexts.org.

The reactivity and regioselectivity of EAS are overwhelmingly controlled by the powerful electron-donating resonance effect of the methoxy group. This effect significantly increases the electron density at the positions ortho (C-2 and C-4) and para (C-6, in the adjacent ring) to itself, making these sites the most favorable for electrophilic attack. The C-1 position is already substituted. Between the two activated ortho positions, the C-4 position is generally favored due to reduced steric hindrance compared to the C-2 position, which is situated between two substituents. Therefore, electrophiles are expected to substitute predominantly at the C-4 position, with minor products resulting from substitution at the C-2 position stackexchange.comwordpress.comechemi.comlibretexts.org.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (Source) | Predicted Major Product |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | (4-Nitro-3-methoxy-1-naphthyl)methanol |

| Bromination | Br⁺ (from Br₂/FeBr₃) | (4-Bromo-3-methoxy-1-naphthyl)methanol |

| Friedel-Crafts Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | (4-Acetyl-3-methoxy-1-naphthyl)methanol |

The aromatic rings of naphthalene can be reduced (hydrogenated) in the presence of a metal catalyst and a hydrogen source. The hydrogenation of naphthalene typically proceeds in a stepwise manner hacettepe.edu.trnih.gov.

Under controlled conditions, selective hydrogenation of the unsubstituted ring is expected, yielding (3-Methoxy-5,6,7,8-tetrahydro-1-naphthyl)methanol. This occurs because the methoxy-substituted ring has a higher electron density, which can inhibit hydrogenation reactivity when using certain non-noble metal catalysts nih.gov. More forcing conditions, such as higher hydrogen pressure, elevated temperatures, or more active catalysts (e.g., Rhodium or Ruthenium), can lead to the complete saturation of both rings, resulting in the corresponding decahydronaphthalene (decalin) derivative. Common catalysts for naphthalene hydrogenation include palladium, platinum, nickel, and nickel-molybdenum sulfides hacettepe.edu.trnih.govresearchgate.net.

Table 4: Expected Products of Naphthalene Ring Hydrogenation

| Extent of Hydrogenation | Product Name | Catalyst/Conditions |

| Partial Hydrogenation | (3-Methoxy-5,6,7,8-tetrahydro-1-naphthyl)methanol | Pd/C, H₂ (low pressure), room temp. |

| Complete Hydrogenation | (3-Methoxydecahydronaphthalen-1-yl)methanol | Rh/C or Ni, H₂ (high pressure), high temp. |

Applications of 3 Methoxy 1 Naphthyl Methanol As a Synthetic Intermediate and in Advanced Chemical Methodologies

Role as a Building Block in Complex Organic Synthesis

The structural framework of (3-methoxy-1-naphthyl)methanol serves as a foundational element for the elaboration of intricate organic molecules. The naphthalene (B1677914) moiety provides a rigid and electronically rich scaffold, while the methoxy (B1213986) and methanol (B129727) functionalities offer sites for further chemical transformations.

Precursor for Advanced Aromatic Systems and Heterocycles

While direct, extensively documented examples of this compound being used as a precursor for a wide array of advanced aromatic systems and heterocycles are not prevalent in readily available literature, its structure is amenable to such applications. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides or tosylates, which are excellent leaving groups for nucleophilic substitution reactions. This would allow for the introduction of various side chains and the construction of more complex aromatic structures. Furthermore, the naphthalene ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. The synthesis of heterocyclic compounds could be envisioned through multi-step reaction sequences that involve the transformation of the methanol group and subsequent cyclization reactions with appropriate reagents.

Synthesis of Multi-Naphthyl Derivatives and Polyaromatic Hydrocarbons

The synthesis of multi-naphthyl derivatives and larger polyaromatic hydrocarbons (PAHs) from this compound is a plausible synthetic avenue, though specific examples are not widely reported. Coupling reactions, such as Suzuki or Sonogashira cross-coupling, could be employed after converting the hydroxyl group into a halide or triflate. This would enable the connection of multiple (3-methoxy-1-naphthyl) units or the fusion of additional aromatic rings to the naphthalene core. Such strategies are fundamental in the construction of larger, conjugated systems with interesting photophysical and electronic properties relevant to materials science.

Integration into Molecular Machines and Dynamic Systems

The incorporation of this compound into molecular machines and dynamic systems represents a sophisticated application of this building block. While specific instances of its use in this context are not yet broadly documented, its structural characteristics are suitable for such purposes. The naphthalene unit can act as a rigid component or a stator in a molecular motor, while the functional groups provide handles for connecting to other mobile components. The methoxy group can also influence the electronic properties and intermolecular interactions within a larger supramolecular assembly, which is a key aspect in the design of molecular machines. The development of such systems often relies on the precise spatial arrangement of aromatic units, a role for which derivatives of this compound could be well-suited.

Development of Analytical Reagents and Probes

Beyond its role in synthetic organic chemistry, this compound and its derivatives have potential applications in the development of new analytical methodologies. The inherent fluorescence of the naphthalene core and the ability to modify its structure make it an attractive candidate for creating specialized reagents and probes.

Use as a Charge-Transfer Matrix in Mass Spectrometry (e.g., MALDI-MS)

In the field of mass spectrometry, naphthalene and its derivatives are recognized for their ability to serve as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. These compounds can act as electron acceptors and are particularly useful for studying molecules with conjugated π systems. While the direct application of this compound as a MALDI matrix is not extensively documented, its naphthalene core suggests it could function in this capacity. A suitable matrix for MALDI-MS must absorb laser energy and facilitate the ionization of the analyte with minimal fragmentation. The methoxy group on the naphthalene ring of this compound could potentially modulate its photophysical properties and enhance its performance as a matrix for specific classes of analytes.

Fluorescent Probes and Chemosensors Derivatization

Naphthalene derivatives are a well-established class of fluorescent probes due to their conjugated structure. These probes can be modified to selectively detect various analytes, including metal ions. While the direct use of this compound as a fluorescent probe is not widely reported, it serves as a valuable scaffold for the synthesis of such probes. The hydroxyl group can be readily derivatized to introduce a recognition moiety that selectively binds to a target analyte. Upon binding, a change in the fluorescence properties of the naphthalene core, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed. For instance, a naphthalene derivative fluorescent probe has been synthesized and successfully used to detect Al³⁺ ions in a methanol solution, demonstrating high selectivity and anti-interference ability. The binding of the probe to the metal ion resulted in a significant increase in fluorescence intensity, allowing for the quantitative determination of the analyte. This highlights the potential of derivatizing compounds like this compound to create sensitive and selective chemosensors for various applications.

Advanced Materials Science Precursors

This compound serves as a versatile precursor in the synthesis of advanced materials, owing to the unique combination of the rigid, aromatic naphthalene core and the reactive hydroxyl and methoxy functionalities. These features allow for its incorporation into polymeric structures and other advanced materials, enabling the fine-tuning of their optical and electronic properties.

Monomer for Polymer Synthesis with Tunable Optical or Electronic Properties

The methoxy-substituted naphthalene moiety is a valuable component in the design of polymers with specific optical and electronic characteristics. The incorporation of this compound into polymer chains can significantly influence the material's final properties. The electron-donating nature of the methoxy group can alter the electronic landscape of the polymer, which in turn affects its solubility and intermolecular interactions. nih.gov

In the synthesis of multilayer 3D chiral polymers, for instance, the inclusion of a methoxy-substituted naphthalene unit has been shown to impact the polymer's molecular weight, particle size, and chiroptical properties. nih.gov While the naphthalene unit itself contributes favorable electronic properties for chiral interactions, the methoxy group can introduce steric bulk and flexibility. nih.gov This can lead to a reduction in the planarity of the polymer structure, thereby affecting π–π stacking interactions and, consequently, the optical rotation of the material. nih.gov

The strategic placement of the methoxy group on the naphthalene ring allows for the tuning of the polymer's electronic and photoluminescent behavior. Naphthalene moieties are known to enhance π-electron delocalization, which can lead to intense fluorescence in the resulting polymers. dntb.gov.ua By modifying the electronic nature of the naphthalene ring system, the methoxy group can influence the emission wavelength and quantum yield of the material.

Table 1: Influence of Methoxy-Substituted Naphthalene on Polymer Properties

| Property | Observation | Reference |

|---|---|---|

| Molecular Weight (Mw) | A polymer containing methoxy-substituted naphthalene exhibited an Mw of 116,894 g/mol . | nih.gov |

| Polydispersity Index (PDI) | A PDI of 3.512 was recorded, suggesting consistent synthetic conditions. | nih.gov |

| Particle Size | The presence of the methoxy group can lead to the formation of larger aggregates, with particle sizes around 1500 nm observed. | nih.gov |

| Optical Rotation | A polymer with a methoxy group showed a lower optical rotation (+3) due to increased flexibility and steric hindrance. | nih.gov |

Precursor for Liquid Crystalline Materials or Organic Semiconductors

The rigid, planar structure of the naphthalene core in this compound makes it an attractive building block for liquid crystalline materials. Thermotropic liquid crystals often consist of molecules with calamitic (rod-like) shapes, and the naphthalene unit can serve as a central mesogenic core. tcichemicals.com The hydroxyl group of this compound provides a convenient point for attaching flexible alkyl chains, which are essential for the formation of liquid crystalline phases. The methoxy group, by influencing the molecule's polarity and steric profile, can affect the transition temperatures and the type of mesophase formed.

In the realm of organic semiconductors, π-conjugated carbon-based materials are sought after for their tunable optoelectrical properties. rsc.org Naphthalene-containing compounds are utilized in this field due to their inherent π-conjugated system. wikipedia.org The incorporation of this compound into larger conjugated systems could lead to materials with tailored energy gaps and charge transport properties. The electron-donating methoxy group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting semiconductor, which is crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com

Catalysis and Ligand Design

The structural features of this compound make it a valuable scaffold for the development of specialized ligands and for the functionalization of catalyst supports.

Incorporation into Chiral Ligands for Asymmetric Catalysis

Axially chiral bi-naphthyl scaffolds are fundamental components in a wide array of successful chiral ligands for asymmetric catalysis. researchgate.netnih.gov These ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions to produce single-enantiomer products. researchgate.net this compound can serve as a key starting material for the synthesis of such ligands. The naphthalene backbone provides the necessary steric bulk and defined geometry, while the methoxy and methanol groups offer sites for further chemical modification.

For example, the methanol group can be converted into other functionalities, such as phosphines or amines, which are common coordinating groups in catalyst design. The methoxy group can influence the electronic properties of the ligand, which in turn can affect the reactivity and selectivity of the metal center it coordinates to. The development of new chiral ligands is a continuous effort in organic synthesis, and building blocks like this compound are instrumental in creating novel catalytic systems for enantioselective transformations. nih.govresearchgate.net

Support Material Functionalization via the Methanol Moiety

The methanol group in this compound provides a reactive handle for covalently attaching the molecule to the surface of support materials like silica (B1680970). This functionalization is a key strategy for creating heterogeneous catalysts and specialized materials for sensing and separation applications.

A notable example involves the functionalization of spherical silica with 2-naphthalene methanol, a structurally similar compound. mdpi.com In this work, the naphthalene methanol molecules were attached to the silica surface via propyl-carbonate groups. mdpi.com This approach allows for the controlled distribution of the naphthalene moieties on the support surface. Such functionalized materials can be used as phosphorescence sensors, where the naphthalene unit acts as a luminophore. mdpi.com The ability to control the concentration and spacing of the active molecules on the support is crucial for optimizing the performance of the final material. mdpi.com The methanol moiety of this compound is, therefore, a critical feature for its application in the surface modification of materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethylnaphthalene |

Q & A

Basic: What are the recommended synthetic routes for (3-Methoxy-1-naphthyl)methanol?

Methodological Answer:

Synthesis typically involves functional group transformations on naphthalene derivatives. Key approaches include:

- Friedel-Crafts Alkylation : Methoxylation of naphthalene followed by hydroxymethylation via electrophilic substitution.

- Reduction of Ketones : Reduction of (3-Methoxy-1-naphthyl)ketone using NaBH₄ or LiAlH₄ under inert conditions .

- Nucleophilic Substitution : Reacting 3-methoxy-1-naphthol with formaldehyde under acidic conditions.

Validation via TLC and mass spectrometry is critical to confirm intermediate purity.

Basic: How is the purity and structural integrity of this compound characterized?

Methodological Answer:

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. For example, methoxy protons appear as a singlet at δ ~3.8–4.0 ppm .

- IR : O-H stretch (~3200–3400 cm⁻¹) and C-O-C (methoxy) at ~1250 cm⁻¹ .

- X-ray Crystallography : Resolve spatial configuration (if crystalline) using SHELX programs .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Classification : Based on analogs (e.g., 1-(6-Methoxy-2-naphthyl)ethanol), expect acute toxicity (H302, H312, H332) and chronic aquatic hazards (H413) .

- Preventive Measures :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Dispose of waste via approved hazardous channels.

- Emergency Response : Immediate decontamination with water for skin contact; seek medical attention if ingested .

Advanced: How can crystallographic absorption anisotropy be corrected in structural studies of this compound?

Methodological Answer:

- Data Collection : Use multi-scan intensity measurements to sample symmetry-equivalent reflections .

- Correction Model : Apply Blessing’s empirical spherical harmonic functions (SHELX suite) to model absorption surfaces .

- Validation : Compare corrected data with SHELXL refinement residuals (R-factor < 5%) to ensure accuracy .

Advanced: How should conflicting toxicity data for naphthalene derivatives be resolved?

Methodological Answer:

- Systematic Review : Follow inclusion criteria (Table B-1, ) to filter studies by exposure route (oral/inhalation) and endpoint (e.g., hepatic effects) .

- Contradiction Analysis :

- Mechanistic Studies : Use in vitro hepatocyte models to isolate compound-specific effects from confounding factors .

Advanced: What in silico tools predict the environmental persistence of this compound?

Methodological Answer:

- QSAR Models : Predict biodegradability (e.g., EPA’s EPI Suite) using fragment-based descriptors (methoxy, hydroxymethyl groups).

- Aquatic Toxicity Assays : Follow OECD Test No. 201/202 for acute/chronic effects on Daphnia magna or algae .

- PBT/vPvB Screening : Use ChemAxon or OpenEye tools to assess bioaccumulation potential .

Advanced: How can NOE NMR experiments resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

- 2D NOESY : Detect spatial proximity between methoxy protons and aromatic hydrogens to confirm substituent orientation .

- Selective Irradiation : Saturate specific protons (e.g., -CH₂OH) and observe magnetization transfer to adjacent groups.

- Validation : Cross-check with DFT-calculated coupling constants (e.g., Gaussian 16) .

Advanced: What strategies optimize the regioselectivity of methoxy group introduction in naphthalene systems?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control electrophilic attack positions .

- Catalytic Methods : Employ Pd-catalyzed C-H activation for late-stage methoxylation .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired regioisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.